Rhodiocyanoside D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197508-56-8 |
|---|---|
Molecular Formula |
C11H17NO6 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(E)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-2-6(3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2+/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
UMDGSPMIRLGQIM-ZCIPGPJXSA-N |
SMILES |
CC=C(COC1C(C(C(C(O1)CO)O)O)O)C#N |
Isomeric SMILES |
C/C=C(/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)\C#N |
Canonical SMILES |
CC=C(COC1C(C(C(C(O1)CO)O)O)O)C#N |
Synonyms |
rhodiocyanoside D |
Origin of Product |
United States |
Occurrence, Isolation, and Purification Methodologies
Natural Plant Sources and Distribution
The occurrence of Rhodiocyanoside D has been documented in specific plant genera, most notably Rhodiola and Lotus. The distribution of this compound can vary between different species within the same genus and even between different tissues of the same plant.
Rhodiola Species (e.g., Rhodiola sacra, Rhodiola quadrifida, Rhodiola sachalinensis)
This compound was first isolated from the underground parts of Rhodiola sacra (Prain ex Hamet) S. H. Fu, a member of the Crassulaceae family. google.comnih.gov In this initial discovery, it was isolated alongside other compounds, including its isomer, rhodiocyanoside A. nih.gov Subsequent research has also identified this compound in the roots of other Rhodiola species, such as Rhodiola rosea. mdpi.com The presence of this compound has been noted in studies of Rhodiola quadrifida and Rhodiola sachalinensis as well, often in the context of identifying various bioactive constituents within these plants. google.comtermedia.plresearchgate.net For instance, research on R. quadrifida has highlighted the presence of rhodiocyanosides. termedia.plresearchgate.net Similarly, studies on R. sachalinensis have contributed to the broader understanding of chemical constituents in the Rhodiola genus. google.comnih.gov
Lotus japonicus
The model legume Lotus japonicus is another significant natural source of this compound. google.comresearchgate.net In L. japonicus, this compound is found alongside other nitrile glucosides and cyanogenic glucosides, such as rhodiocyanoside A, linamarin (B1675462), and lotaustralin (B1675156). google.comresearchgate.netu-szeged.hu The distribution of these compounds is not uniform throughout the plant; they are primarily located in the aerial tissues, while the roots and seeds are considered acyanogenic. researchgate.netnih.gov The highest concentrations of these compounds are typically found in young seedlings and the apical leaves of mature plants. researchgate.netnih.gov Research has shown that in the aerial parts of L. japonicus, rhodiocyanoside A and lotaustralin are the major components, whereas linamarin and this compound are present as minor components. google.com
Extraction Techniques for Research Purposes
The extraction of this compound from plant material is a critical first step for its study. Researchers employ various methods, ranging from traditional solvent-based approaches to more advanced techniques used in the field of metabolomics.
Solvent-Based Extraction Approaches
Solvent-based extraction is a common method for obtaining this compound from plant sources. google.commdpi.com This technique involves the use of a solvent to dissolve the target compound from the plant matrix. A frequently used method involves extracting the plant material, such as the underground parts of Rhodiola sacra or the aerial tissues of Lotus japonicus, with methanol (B129727). google.comnih.gov The initial extract is often subjected to further partitioning steps. For instance, after evaporation of the methanol, the residue can be dissolved in water and then extracted with a non-polar solvent like n-pentane to remove lipids and other non-polar compounds, leaving the more polar this compound in the aqueous phase. google.com Other solvents that have been used for the extraction of related compounds from plant materials include isopropanol, dichloromethane, and n-butanol. mdpi.com The choice of solvent is critical as it influences the efficiency and selectivity of the extraction process. jsscacs.edu.inwikipedia.org
Advanced Extraction Methods in Metabolomics
In the field of metabolomics, which aims to comprehensively analyze the complete set of small molecules (the metabolome) in a biological sample, more advanced extraction methods are often employed to ensure a representative and reproducible extraction of a wide range of metabolites, including this compound. nih.govresearchgate.net Techniques such as supercritical fluid extraction (SFE) with CO2 have been utilized for the analysis of compounds in Rhodiola rosea. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used in metabolomics to detect and quantify compounds like this compound in plant extracts. google.comnih.gov LC-MS analysis allows for the separation of complex mixtures and the sensitive detection of individual components based on their mass-to-charge ratio. csic.es The sample preparation for metabolomics is crucial, and various methods, including the use of different solvent systems and homogenization techniques, are evaluated to maximize the coverage of the metabolome. nih.gov
Isolation and Purification Strategies
Following extraction, a series of chromatographic techniques are typically employed to isolate and purify this compound from the crude extract. This multi-step process is essential to obtain the compound in a pure form for structural elucidation and bioactivity studies.
The initial crude extract is often subjected to column chromatography over various stationary phases. For example, the aqueous layer from a solvent-based extraction can be subjected to chromatography on a resin column. Subsequent purification steps frequently involve high-performance liquid chromatography (HPLC) or semi-preparative HPLC. mdpi.com In some procedures, fractions from an initial column are further purified using Sephadex LH-20 column chromatography, which separates molecules based on their size. mdpi.com The final purification of this compound is often achieved by preparative LC-MS or other standard chromatographic techniques, which allows for the collection of the pure compound. google.com The purity of the isolated compound is then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). mdpi.com
Chromatographic Separation Techniques (e.g., Preparative Liquid Chromatography)
The isolation and purification of this compound from its natural sources rely heavily on chromatographic methods. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Preparative liquid chromatography (LC) is a cornerstone technique for obtaining pure this compound. This method involves passing a liquid mobile phase, carrying the crude plant extract, through a column packed with a solid stationary phase. The separation is based on the varying affinities of the compounds in the extract for the stationary and mobile phases. In the case of this compound, reversed-phase high-performance liquid chromatography (HPLC) has been effectively utilized. In reversed-phase HPLC, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture.
Another powerful tool used in conjunction with liquid chromatography is mass spectrometry (MS). The coupling of LC with MS (LC-MS) allows for the detection and identification of compounds based on their mass-to-charge ratio as they elute from the chromatography column. This is particularly useful for confirming the presence and identity of this compound in complex mixtures. Techniques like LC-MS with selected ion monitoring (LC-MS-SIM) have been specifically employed to analyze for this compound and other related glucosides in plant tissues.
Thin-layer chromatography (TLC) is another chromatographic method that can be used, often for initial analysis and method development before scaling up to preparative LC. In TLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a flat plate.
The general workflow for isolating this compound often involves the following steps:
Extraction: The plant material, typically from species of Rhodiola or Lotus, is first extracted with a suitable solvent, such as methanol.
Preliminary Purification: The crude extract may undergo initial purification steps like liquid-liquid extraction to remove major interfering substances.
Chromatographic Separation: The partially purified extract is then subjected to one or more chromatographic techniques, with preparative LC being a key step for isolating the compound.
Identification: The identity and purity of the isolated this compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectrometry and mass spectrometry.
Challenges in Purification from Complex Plant Matrices
The purification of this compound is not without its difficulties, primarily stemming from the complexity of the plant matrix from which it is extracted.
One of the main challenges is the presence of a vast number of other structurally similar compounds. For instance, this compound often co-occurs with its isomer, Rhodiocyanoside A, as well as other cyanogenic glucosides like lotaustralin and linamarin. These compounds can have very similar chromatographic behaviors, making their separation a significant challenge. The close retention times of these related compounds in chromatographic systems necessitate highly efficient and selective separation methods.
Furthermore, the chemical composition of the plant material itself can vary significantly depending on factors such as the plant species, age, time of harvest, and environmental conditions. This variability can affect the concentration of this compound and the profile of other co-occurring metabolites, requiring adaptable and robust purification protocols.
The presence of enzymes within the plant material, such as β-glucosidases, can also pose a problem. These enzymes can hydrolyze nitrile glucosides like this compound, leading to its
Biosynthetic Pathways and Genetic Regulation
Precursor Amino Acids and Initial Steps
The carbon skeleton of Rhodiocyanoside D is derived from a specific proteinogenic amino acid, with the initial steps of the biosynthetic pathway being crucial for determining the final structure of the molecule.
L-Isoleucine as a Primary Precursor
Biosynthetic studies utilizing radioisotopes have definitively identified L-Isoleucine as the primary precursor for this compound. nih.govnih.gov When radiolabeled L-Isoleucine is administered to the plant, the label is incorporated into the structures of this compound, as well as the related compounds Rhodiocyanoside A and the cyanogenic glucoside lotaustralin (B1675156). nih.govnih.gov This demonstrates a shared early biosynthetic pathway for these L-Isoleucine-derived compounds.
L-Valine Involvement and Specificity
While L-Isoleucine is the direct precursor to this compound, the amino acid L-Valine also plays a role in the broader metabolic context of nitrile and cyanogenic glucoside biosynthesis in L. japonicus. L-Valine serves as the precursor for the cyanogenic glucoside linamarin (B1675462), which often co-occurs with this compound. nih.govnih.gov The enzymes that initiate the biosynthetic pathway exhibit specificity for their respective amino acid substrates, which is a key factor in determining the profile of cyanogenic and nitrile glucosides within the plant. Although the initial enzymes can metabolize both L-Isoleucine and L-Valine, they show a higher catalytic efficiency with L-Isoleucine, consistent with this compound and lotaustralin being the major nitrile and cyanogenic glucosides in L. japonicus. nih.gov
Enzymatic Steps and Associated Genes
The conversion of L-Isoleucine to this compound is catalyzed by a series of enzymes, with cytochrome P450 monooxygenases and glucosyltransferases playing pivotal roles.
Role of Cytochrome P450 Enzymes (e.g., CYP79D3, CYP79D4)
The initial and committed step in the biosynthesis of this compound is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. nih.govnih.gov In L. japonicus, two specific enzymes, CYP79D3 and CYP79D4, have been identified as responsible for the conversion of L-Isoleucine to the corresponding aldoxime, (Z)-2-methylbutanal oxime. nih.govnih.gov These two enzymes are highly similar, sharing 94% identity at the amino acid level. nih.gov
Subsequent steps in the pathway also involve cytochrome P450 enzymes. The biosynthesis of rhodiocyanosides and cyanogenic glucosides are believed to diverge after the formation of the oxime intermediate. nih.gov While the cyanogenic glucoside pathway proceeds through a cyanohydrin intermediate, the formation of rhodiocyanosides involves different P450-catalyzed conversions. nih.gov
| Enzyme | Gene | Function | Substrate Preference |
|---|---|---|---|
| Isoleucine N-monooxygenase 1 | CYP79D3 | Catalyzes the conversion of L-Isoleucine to (Z)-2-methylbutanal oxime | Higher catalytic efficiency with L-Isoleucine over L-Valine |
| Isoleucine N-monooxygenase 2 | CYP79D4 | Catalyzes the conversion of L-Isoleucine to (Z)-2-methylbutanal oxime | Higher catalytic efficiency with L-Isoleucine over L-Valine |
Glucosyltransferase Activity
The final step in the biosynthesis of this compound is the glucosylation of its corresponding aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of the aglycone. While the general biosynthetic pathway for cyanogenic glucosides involves a UGT, the specific enzyme responsible for the glucosylation of the this compound aglycone has not yet been definitively identified in the scientific literature.
Genetic and Biotechnological Approaches to Biosynthesis
The elucidation of the biosynthetic pathway of this compound has been significantly advanced through modern genetic and biotechnological techniques. These approaches have enabled the identification of key genes and enzymes, manipulation of the pathway in model organisms, and have provided insights into its evolutionary origins.
Identification of Biosynthetic Genes (e.g., In Silico Homology Searches)
The biosynthesis of this compound, along with the related compounds rhodiocyanoside A, lotaustralin, and linamarin, has been extensively studied in the model legume Lotus japonicus. researchgate.netnih.gov Initial biosynthetic studies using radioisotopes identified L-isoleucine as the amino acid precursor for this compound. researchgate.netnih.gov The identification of the genes responsible for the initial steps in the pathway relied heavily on in silico homology searches. researchgate.net
Based on the known biosynthetic pathways of cyanogenic glucosides in other plants, researchers searched the L. japonicus genome for sequences homologous to cytochrome P450 enzymes from the CYP79 family, which are known to catalyze the conversion of amino acids to aldoximes. researchgate.netnih.gov This approach led to the identification of two specific genes, CYP79D3 and CYP79D4. researchgate.net These two genes share 94% identity at the amino acid level. researchgate.net
Subsequent functional characterization confirmed that both CYP79D3 and CYP79D4 catalyze the conversion of L-isoleucine and L-valine to their corresponding aldoximes, which is the first committed step in the biosynthesis of both rhodiocyanosides and the co-occurring cyanogenic glucosides. researchgate.net Further research demonstrated that while the pathways for cyanogenic glucosides and rhodiocyanosides share the initial conversion step catalyzed by CYP79Ds, the subsequent conversions are catalyzed by different cytochrome P450s, indicating a divergence in the pathway after the formation of the aldoxime intermediate. researchgate.net
The expression of these genes is also spatially regulated. CYP79D3 is expressed in the aerial parts of the plant, while CYP79D4 is expressed in the roots, suggesting two independent biosynthetic pathways operating in different parts of the plant. researchgate.netnih.gov
| Property | Description | Source(s) |
| Precursor Amino Acid | L-Isoleucine | researchgate.netnih.gov |
| Identified Genes | CYP79D3, CYP79D4 | researchgate.net |
| Enzyme Family | Cytochrome P450 (CYP79) | researchgate.netnih.gov |
| Catalyzed Reaction | Conversion of L-isoleucine to (Z)-2-methylbutanal oxime | researchgate.netresearchgate.net |
| Identification Method | In silico homology searches | researchgate.net |
Ectopic Expression and Pathway Manipulation in Model Organisms
The manipulation of biosynthetic pathways in model organisms is a powerful tool for verifying gene function and exploring the potential for metabolic engineering. Lotus japonicus, as a model system for studying cyanogenic glucosides, has been the subject of such investigations. nih.gov
In one key experiment, researchers ectopically expressed the CYP79D2 gene from cassava (Manihot esculenta) in L. japonicus. researchgate.net The goal was to observe the effect on the profile of hydroxynitrile glucosides. The experiment resulted in a five- to twenty-fold increase in the content of linamarin, a cyanogenic glucoside derived from valine. researchgate.net However, the relative amounts of lotaustralin and rhodiocyanosides A and D, which are all derived from isoleucine, remained unchanged. researchgate.net
This outcome demonstrates that while the introduced enzyme successfully enhanced one branch of the pathway, it did not affect the rhodiocyanoside branch. It suggests that the availability of the precursor aldoxime is not the sole rate-limiting step for this compound biosynthesis and that the downstream enzymes specific to the rhodiocyanoside pathway have a distinct substrate specificity and regulatory control. This highlights the complexity of metabolic flux distribution at the branch point leading to either cyanogenic glucosides or nitrile glucosides like this compound.
Evolutionary Relationship to Cyanogenic Glucoside Pathways
The biosynthetic pathway for this compound is evolutionarily intertwined with the more widespread pathways for cyanogenic glucosides. researchgate.net Cyanogenic glucosides are ancient defense compounds found in thousands of plant species and even in some arthropods, indicating a long evolutionary history. researchgate.net The biosynthesis of these compounds typically involves a conserved three-step pathway featuring two distinct cytochrome P450 enzymes and a glucosyltransferase. researchgate.net
The pathway leading to this compound shares the initial enzymatic step with the biosynthesis of the cyanogenic glucoside lotaustralin. researchgate.net Both pathways utilize a CYP79 enzyme (CYP79D3 or CYP79D4 in L. japonicus) to convert L-isoleucine into a common aldoxime intermediate. researchgate.netresearchgate.net After this shared step, the pathways diverge. The synthesis of lotaustralin proceeds via a CYP71 enzyme to form a cyanohydrin, whereas the synthesis of this compound involves different, specific P450s that catalyze the formation of a β- or γ-hydroxynitrile. researchgate.net
This pathway architecture strongly suggests that the rhodiocyanoside biosynthetic pathway evolved from the pre-existing cyanogenic glucoside pathway. This likely occurred through gene duplication and neofunctionalization, where a copy of an ancestral P450 gene evolved a new catalytic function, redirecting the common aldoxime intermediate toward the production of non-cyanogenic nitrile glucosides. This evolutionary divergence allowed for the creation of new specialized metabolites, potentially with novel ecological roles, such as antimicrobial defense, while retaining the cyanogenic defense system. researchgate.net The convergent evolution of cyanogenic glucoside biosynthesis in plants and insects underscores the modularity and evolutionary flexibility of these pathways. researchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules like Rhodiocyanoside D. It provides atom-level information by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR and ¹³C NMR for Structural Elucidation
The structural formula of this compound, (E)-2-[(β-D-glucopyranosyloxy)methyl]-2-butenenitrile, was determined through comprehensive spectroscopic analysis, including ¹H (proton) and ¹³C (carbon-13) NMR. google.com These one-dimensional NMR techniques are fundamental for identifying the key structural components of the molecule.
¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum would reveal signals corresponding to the protons of the ethyl group, the vinylic proton, the methylene (B1212753) bridge connecting the aglycone to the sugar, and the multiple protons of the β-D-glucopyranosyl moiety. The chemical shifts (δ) indicate the electronic environment of each proton, while the signal splitting (multiplicity) reveals adjacent, non-equivalent protons, helping to piece together the carbon framework.
¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would display distinct signals for each of its 11 carbons, including the characteristic peaks for the nitrile carbon (C≡N), the carbons of the double bond (C=C), the aliphatic carbons of the ethyl group, the methylene bridge carbon, and the six carbons of the glucose unit. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment, confirming the presence of functional groups like the nitrile and the glycosidic linkage.
While specific spectral data from the original elucidation is not widely republished, the table below illustrates the type of information that would be derived from such an analysis.
| Structural Part | Expected ¹H NMR Information | Expected ¹³C NMR Information |
|---|---|---|
| Ethyl Group (CH₃CH₂) | Signals for methyl (CH₃) and methylene (CH₂) protons, showing characteristic splitting patterns (e.g., triplet and quartet). | Two distinct signals in the aliphatic region of the spectrum. |
| Butenenitrile Core | A signal for the vinylic proton (C=CH) and signals for the methylene protons adjacent to the oxygen and the double bond. | Signals for the nitrile carbon (C≡N) and the two sp² hybridized carbons of the double bond. |
| β-D-Glucopyranosyl Unit | Multiple signals in the δ 3.0-5.0 ppm region for the sugar ring protons, including a characteristic doublet for the anomeric proton (H-1'). | Six distinct signals corresponding to the carbons of the glucose ring, including the anomeric carbon (C-1'). |
Two-Dimensional NMR Techniques
To assemble the complete structure of this compound, two-dimensional (2D) NMR experiments are indispensable. These techniques correlate signals within the same spectrum (homonuclear) or between different types of nuclei (heteronuclear), revealing connectivity that is not apparent in 1D spectra.
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It is used to trace the proton networks within the aglycone and the glucose unit separately.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.
Together, these 2D NMR techniques provide unambiguous evidence for the complete covalent structure of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for its detection and quantification in complex biological samples.
LC-MS-SIM and LC-HRMS for Detection and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. In studies of Lotus japonicus, LC-MS operating in Selected Ion Monitoring (SIM) mode has been used to detect and quantify this compound. google.comnih.govresearchgate.net In this method, the mass spectrometer is set to monitor for a specific ion, which increases sensitivity and selectivity. This compound is typically detected as a sodium adduct [M+Na]⁺. google.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of novel compounds and for distinguishing between compounds with very similar masses (isobars).
The table below summarizes key mass spectrometry data for this compound.
| Technique | Ion/Adduct | Observed m/z | Retention Time (rt) | Source Reference |
|---|---|---|---|---|
| LC-MS-SIM | [M+Na]⁺ | 282 | 8.5 min | google.com |
| HRMS | [M+K]⁺ | 298.06944 | Not Reported | libretexts.org |
Application in Metabolomics
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. LC-MS-based metabolomics is a primary tool for studying the biosynthesis and distribution of natural products like this compound. In L. japonicus, metabolomic studies have been used to profile the content of cyanogenic and nitrile glucosides in different tissues and at various developmental stages. researchgate.netwarwick.ac.uk These analyses have shown that this compound, along with its isomer Rhodiocyanoside A and the cyanogenic glucosides lotaustralin (B1675156) and linamarin (B1675462), are derived from the amino acids isoleucine and valine. nih.gov Such studies are crucial for understanding the biological role and metabolic pathways of these specialized plant compounds.
Hyphenated Analytical Platforms for Comprehensive Characterization
The comprehensive characterization of this compound is not possible with a single analytical technique but requires the integration of multiple methods into hyphenated platforms. A hyphenated technique couples a separation method with a spectroscopic detection method online. sigmaaldrich.com
The combination of Liquid Chromatography with NMR (LC-NMR) and, more commonly, with Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) represents the state-of-the-art for natural product analysis. maas.edu.mm LC separates the complex mixture of a plant extract, isolating individual components like this compound. The subsequent online analysis by MS provides immediate molecular weight information and fragmentation data, while offline analysis of the isolated fraction by a full suite of 1D and 2D NMR experiments delivers the definitive structural proof. This integrated approach ensures accurate detection, quantification, and unambiguous structural elucidation of this compound from its natural sources.
Computational Chemistry Approaches for Structural Insights
Computational chemistry serves as a powerful complement to experimental data in the structural elucidation of natural products. jstar-research.com By modeling molecular structures and predicting their properties, computational methods can provide deeper insights, confirm experimental findings, and resolve ambiguities.
For this compound, computational chemistry plays a role in generating standardized chemical identifiers and predicting various physicochemical properties. Properties such as the IUPAC name, InChI strings, and canonical SMILES are computationally generated to provide an unambiguous representation of the molecule's structure. nih.gov
Furthermore, computational models are used to predict three-dimensional geometries, the distribution of conformers in solution, and spectroscopic properties, including NMR and IR spectra. jstar-research.comscielo.org.mx These predictions can be compared against experimental data to validate the proposed structure. For instance, calculating the theoretical NMR chemical shifts can aid in the assignment of signals in the experimental spectrum. This synergy between computational prediction and experimental verification is crucial for accurately defining the complex stereochemistry of glycosides like this compound.
| Descriptor Type | Value | Source |
|---|---|---|
| IUPAC Name | (E)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-2-enenitrile | nih.gov |
| InChI | InChI=1S/C11H17NO6/c1-2-6(3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2+/t7-,8-,9+,10-,11-/m1/s1 | nih.gov |
| InChIKey | UMDGSPMIRLGQIM-ZCIPGPJXSA-N | nih.gov |
| Canonical SMILES | C/C=C(/CO[C@H]1C@@HCO)O)O)O)\C#N | nih.gov |
Chemical Synthesis and Derivatization
Total Synthesis Approaches (General Methodologies)
While the biosynthesis of Rhodiocyanoside D from the amino acid L-isoleucine is well-documented, its total chemical synthesis in a laboratory setting has not been specifically detailed in the literature. u-szeged.huresearchgate.netnih.gov However, general methodologies established for the synthesis of related cyanogenic and other glycosides provide a clear framework for a plausible synthetic route. annualreviews.orguwi.edutandfonline.com
The total synthesis of a glycoside like this compound would fundamentally involve two key stages: the preparation of the aglycone (the non-sugar portion) and the glycosylation reaction to couple it with a protected glucose molecule, followed by deprotection.
A general synthetic strategy would proceed as follows:
Preparation of the Aglycone Precursor: The aglycone of this compound is derived from L-isoleucine. A suitable chiral starting material based on isoleucine would be chemically converted to the required cyanohydrin, (2S,3S)-2-cyano-3-methyl-2-pentanol. This multi-step process requires careful control of stereochemistry to yield the correct isomer.
Preparation of a Protected Glucose Donor: To prevent unwanted side reactions, the hydroxyl groups of the glucose molecule must be protected. Common protecting groups include acetyl (Ac) or benzyl (B1604629) (Bn) groups. The anomeric carbon (C-1) is then activated to turn the sugar into a good "glycosyl donor." Methods for activation include conversion to a glycosyl halide (e.g., bromide), a trichloroacetimidate, or a phosphate. uwi.edutandfonline.com
Glycosylation Reaction: This is the critical step where the protected, activated glucose donor is reacted with the aglycone cyanohydrin. The reaction is typically promoted by a catalyst, such as a Lewis acid (e.g., boron trifluoride etherate) or a heavy metal salt. tandfonline.com The use of 1,3-diylphosphate activation on the glucose ring is another advanced method for controlling the stereochemistry of the newly formed glycosidic bond, often favoring the desired β-linkage found in many natural glycosides. uwi.edu
Deprotection: In the final stage, the protecting groups (e.g., acetyl or benzyl) are removed from the sugar moiety to yield the final product, this compound. This is typically achieved through reactions like Zemplén deacetylation (using sodium methoxide (B1231860) in methanol) for acetyl groups or catalytic hydrogenation for benzyl groups.
This approach allows for the controlled, step-wise construction of the molecule, enabling the synthesis of specific stereoisomers for use as analytical standards or for biological testing.
Strategies for Chemical Derivatization
Chemical derivatization is a process where a molecule of interest is chemically modified to produce a new compound, or "derivative," that has properties more suitable for a particular analytical method. For a polar, non-volatile molecule like this compound, derivatization is often essential for accurate and sensitive analysis, particularly by gas chromatography (GC) and mass spectrometry (MS).
The primary goals of derivatizing this compound and similar glycosides are to overcome inherent analytical challenges. nih.gov
Increased Volatility and Thermal Stability: this compound has multiple polar hydroxyl (-OH) groups on its glucose unit, making it non-volatile. This prevents its direct analysis by gas chromatography (GC), which requires compounds to be vaporized without decomposition. Derivatization masks these polar groups, increasing the molecule's volatility and thermal stability. sigmaaldrich.com
Improved Chromatographic Separation: Derivatization can alter the chemical properties of a molecule in a way that improves its separation from other components in a complex mixture during chromatography. This leads to better-resolved peaks and more accurate quantification.
Enhanced Ionization Efficiency for Mass Spectrometry: In techniques like liquid chromatography-mass spectrometry (LC-MS), the efficiency with which a molecule is ionized directly impacts detection sensitivity. ddtjournal.com Derivatization can introduce functional groups (e.g., those with a permanent charge or high proton affinity) that significantly enhance the signal in the mass spectrometer. nih.govddtjournal.com
Specific and Sensitive Detection: Derivatization reagents can be chosen to introduce a specific chemical tag that yields a predictable and prominent fragment ion during mass spectrometry analysis (MS/MS). ddtjournal.com This allows for highly sensitive and selective detection using techniques like selected reaction monitoring (SRM), which filters out background noise and improves the signal-to-noise ratio.
The choice of derivatization reagent depends on the functional groups present in the analyte and the analytical technique being used. For this compound, the primary targets for derivatization are the hydroxyl groups of the glucose moiety.
For Gas Chromatography (GC) Analysis: The most common derivatization technique for compounds with hydroxyl groups is silylation . This reaction replaces the active hydrogen in the -OH group with a trimethylsilyl (B98337) (TMS) group.
Reaction Pathway: this compound-(OH)₄ + 4 BSTFA → this compound-(OTMS)₄ + 4 HFBA
This reaction is often performed at elevated temperatures (e.g., 60-100 °C) to ensure it goes to completion. The resulting TMS-ether derivative is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. sigmaaldrich.com
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: For LC-MS, derivatization aims to improve ionization efficiency.
Reaction Pathway (General): Analyte-OH + Reagent-X → Analyte-O-Reagent + HX
The reagent introduces a group that is easily ionized. For example, dansyl chloride introduces a dimethylamino group that has a high proton affinity, leading to a strong signal in positive-ion electrospray ionization (ESI). ddtjournal.com
Below is a table of common derivatization reagents applicable to the hydroxyl groups in this compound.
| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com |
| Trimethylchlorosilane | TMCS | Hydroxyl (-OH) | GC-MS (as catalyst) | Catalyzes silylation reactions with reagents like BSTFA. sigmaaldrich.com |
| Dansyl Chloride | Dns-Cl | Hydroxyl (-OH) | LC-MS | Improves ionization efficiency and provides a fluorescent tag. ddtjournal.com |
| Isonicotinoyl Azide | INA | Hydroxyl (-OH) | LC-MS/MS | Enhances ionization and provides a specific fragmentation pattern (product ion at m/z 124). nih.gov |
This compound possesses multiple chiral centers, meaning it can exist in different stereoisomeric forms. Distinguishing between these isomers is analytically challenging because they often have identical physical properties and mass spectra. However, they can have different biological activities. Two main strategies are employed for their separation and analysis.
Indirect Separation via Chiral Derivatization: In this approach, the mixture of stereoisomers is reacted with a chiral derivatizing agent (CDA). A CDA is a pure enantiomer of another chiral molecule. The reaction converts the initial pair of enantiomers or diastereomers into a new pair of diastereomers. These newly formed diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns (either GC or LC). rsc.org
Direct Separation using a Chiral Stationary Phase (CSP): This is the more common and direct method. It involves using a specialized chromatography column where the stationary phase is itself chiral. The stereoisomers interact differently with the chiral surface as they pass through the column, causing them to separate. mdpi.com This method has the advantage of not requiring an additional reaction step. For glycosides, columns based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) are widely used. For example, amylose tris(3,5-dimethylphenylcarbamate) has been successfully used to separate the epimers of other flavanone (B1672756) glycosides. mdpi.com Similarly, cyclodextrin-based chiral columns have been recommended for separating the epimers of the cyanogenic glycoside amygdalin. unimi.it
These techniques are essential for confirming the stereochemical purity of synthetic this compound or for determining the specific isomeric composition in a natural extract.
Biological Activities and Mechanistic Investigations
In Vitro Mechanistic Studies
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For Rhodiocyanoside D, these investigations have explored its interactions with various cellular systems, enzymes, and signaling pathways.
Cellular Assays (e.g., Cell Culture Systems)
Cell-based assays are fundamental tools for assessing the biological activity of a compound. mdpi.com These systems, which can be two-dimensional (2D) monolayer cultures or more complex three-dimensional (3D) models, allow researchers to observe the effects of a substance on cellular behavior, including viability, proliferation, and death. mdpi.combiomolther.org Common assays include:
Viability and Proliferation Assays: Techniques like the MTT assay measure the metabolic activity of cells, which serves as an indicator of cell viability and growth. elifesciences.org Other methods may involve direct cell counting with viability dyes or luminescent assays that quantify ATP, a marker of metabolically active cells. aginganddisease.org
Apoptosis Assays: To determine if a compound induces programmed cell death, researchers can use assays that detect markers of apoptosis, such as the activation of caspases or the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining). mdpi.com
High-Content Screening: Advanced systems can integrate multiple measurements, such as impedance sensing to monitor changes in cell morphology and adhesion, alongside metabolic activity and microscopic imaging, to provide a comprehensive view of a compound's impact on cells like the MCF-7 tumor cell line. doi.org
While this compound has been noted for its biological activities, detailed reports from a wide range of specific cellular assays are still emerging. researchgate.netnih.gov Studies on extracts from Lotus japonicus, which also produces this compound, have utilized human HEK-293 cells to evaluate anti-proliferative and apoptotic effects. wikipedia.org
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many bioactive compounds exert their effects. nih.gov Assays are designed to measure a compound's ability to reduce the activity of a specific enzyme, often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. sciencesnail.commdpi.com
For this compound, specific data on its direct inhibitory activity against a broad range of isolated enzymes is limited in the available scientific literature. However, its biosynthesis pathway offers insight into its enzymatic interactions. Studies on Lotus japonicus have shown that the synthesis of rhodiocyanosides is dependent on cytochrome P450 enzymes and can be inhibited by carbon monoxide, indicating an interaction with these enzymes during its formation. sciencesnail.commdpi.com While this relates to its synthesis rather than its subsequent biological action, it confirms an interaction with this major class of enzymes. The most well-documented inhibitory effect of this compound is on the cellular process of histamine (B1213489) release, which is discussed in section 6.1.4.
Antioxidant Mechanisms (e.g., ROS Scavenging, Nrf2 Pathway Modulation)
Compounds with antioxidant properties can protect cells from damage caused by oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. researchgate.netmdpi.com Two primary antioxidant mechanisms are direct ROS scavenging and the upregulation of endogenous antioxidant defenses.
ROS Scavenging: Direct scavengers are substances that can neutralize ROS like superoxide (B77818) and hydroxyl radicals through chemical reactions. researchgate.net
Nrf2 Pathway Modulation: The Keap1-Nrf2 signaling pathway is a critical regulatory system for cellular protection against oxidative stress. nih.govresearchgate.net Under conditions of oxidative stress, the transcription factor Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. researchgate.netd-nb.info This binding action upregulates the expression of a suite of protective antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. nih.govd-nb.info
Anti-inflammatory and Antiallergic Mechanisms (e.g., Histamine Release Inhibition)
One of the most consistently reported biological activities of this compound is its anti-allergic effect, specifically through the inhibition of histamine release. plos.orgcore.ac.uk This action is considered a key component of its anti-inflammatory properties. researchgate.net In vitro studies have primarily used rat peritoneal mast cells or exudate cells as a model system. plos.orgnih.gov In a typical experimental setup, these cells are sensitized with immunoglobulin E (IgE) and then challenged with an antigen or secretagogue to induce degranulation and the release of histamine and other inflammatory mediators. nih.govmdpi.com this compound has been shown to inhibit this process, suggesting it stabilizes mast cells. plos.orgnih.gov
| Compound | Cell System | Inducer | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | Rat Peritoneal Exudate Cells | Anti-DNP IgE | Inhibitory activity on histamine release | plos.org |
| Rhodiocyanoside A and D | Not Specified | Not Specified | Known as antiallergic constituents that inhibit histamine release | plos.org |
| Rhodiocyanoside A and B | Rat Peritoneal Exudate Cells | Anti-2,4-dinitrophenyl IgE | Inhibitory activity on histamine release | nih.gov |
Cytotoxic Activity in Specific Cancer Cell Lines
In vitro cytotoxicity assays are used to screen compounds for potential anticancer activity. researchgate.net These tests measure the ability of a compound to kill cancer cells or inhibit their proliferation, with results often expressed as an IC50 value. nih.gov this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. researchgate.net
While specific IC50 values for this compound are not widely available in the reviewed literature, studies on other compounds isolated from the Rhodiola genus provide context for the types of cell lines tested and the activities observed. It is important to note the data below is for related compounds, not this compound itself.
| Compound (from Rhodiola) | Cancer Cell Lines Tested | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| Compound 3 (unspecified) | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | 0.82–5.04 | researchgate.net |
| Compound 6 (unspecified) | KB, HeLa S-3, HepG-2 | 5.27–9.64 | researchgate.net |
| Compound 7 (unspecified) | KB | 4.62 | researchgate.net |
Modulation of Gene and Protein Expression
The biological activities of a compound are ultimately driven by its ability to modulate the expression of specific genes and the proteins they encode. This regulation can occur at multiple levels, including transcription, RNA processing, and translation. For instance, transcription factors can be activated or inhibited, leading to increased or decreased production of target gene products.
Direct experimental evidence detailing the specific genes and proteins modulated by this compound is limited. However, based on its observed in vitro activities, several mechanistic pathways can be inferred:
Antioxidant Gene Expression: If this compound activates the Nrf2 pathway, it would lead to the increased expression of antioxidant genes like HMOX1 (encoding HO-1) and SOD. d-nb.info
Anti-inflammatory Gene Expression: The inhibition of histamine release from mast cells likely involves the modulation of proteins in the FcεRI signaling cascade. Activation of this receptor pathway leads to the phosphorylation of multiple downstream proteins (e.g., Syk, PLCγ) that are crucial for degranulation. An inhibitory compound could interfere with the expression or activation of these key signaling proteins.
Apoptotic Gene Expression: A compound with cytotoxic activity often works by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.
Further research using techniques like quantitative PCR (qPCR) and Western blotting is needed to confirm which specific genes and proteins are targeted by this compound to exert its biological effects. mdpi.com
In Vivo Animal Model Studies
In vivo animal studies are indispensable for understanding the complex biological activities and mechanisms of action of phytochemicals like this compound. While research specifically isolating this compound for in vivo evaluation is limited, studies on extracts of Rhodiola species, known to contain this compound, provide valuable insights. These investigations utilize various animal models to explore physiological effects, efficacy in disease states, and metabolic processes.
Selection of Animal Models for Mechanistic Research
The selection of an appropriate animal model is critical for elucidating the biological mechanisms of a compound. For research into the activities associated with compounds from Rhodiola species, including anti-fatigue, metabolic regulation, and anti-inflammatory effects, rodent models are predominantly used. nih.govd-nb.infousamv.ro
Mice and Rats: These are the most common models due to their genetic tractability, relatively short lifespans, and well-characterized physiology. nih.govnih.gov Specific strains are chosen based on the research question. For instance, C57BL/6J mice are often used in diet-induced obesity and metabolic syndrome studies, while Sprague-Dawley and Wistar rats are frequently employed in toxicological and pharmacological research, including studies on fatigue. nih.govd-nb.infoaaem.pl Genetically engineered mouse models, such as those with specific gene knockouts (e.g., nestin-knockout mice for muscle studies), are crucial for dissecting molecular pathways. biologists.com For studying age-related muscle decline (sarcopenia), aged rodents are the preferred model as they naturally exhibit loss of muscle mass and function. nih.gov
Other Species: For certain research areas, other species may be employed. Pigs are considered a relevant model for human metabolism and nutrition studies due to similarities in their gastrointestinal and cardiovascular systems. uoguelph.ca Larger animals like rabbits and sheep may be used in specialized protocols, including those for bone and skin health research. atlantic-bone-screen.com
The choice of model is pivotal for translating preclinical findings. Factors such as the route of administration, the specific pathology being modeled, and the endpoints being measured are all critical considerations in the study design. atlantic-bone-screen.comarcticlas.is
| Animal Model | Common Strains | Primary Research Applications | Key Advantages |
|---|---|---|---|
| Mice (Mus musculus) | C57BL/6J, BALB/c, NOD/SCID | Metabolic diseases, immunology, oncology, genetics, muscle homeostasis. usamv.robiologists.comnih.govnih.gov | Genetic modification potential, short generation time, cost-effective. usamv.ro |
| Rats (Rattus norvegicus) | Sprague-Dawley, Wistar | Pharmacology, toxicology, fatigue, metabolic syndrome, pulmonary fibrosis. nih.govaaem.plmdpi.com | Larger size for surgical manipulation and sample collection, well-characterized behavior. nih.gov |
| Pigs (Sus scrofa domesticus) | Yucatan minipigs | Metabolism, nutrition, cardiovascular and skin research. uoguelph.caresearchgate.net | High physiological and anatomical similarity to humans. uoguelph.ca |
Impact on Physiological and Biochemical Parameters (e.g., Muscle Homeostasis, Metabolism)
Skeletal muscle is a highly plastic tissue crucial for whole-body energy homeostasis and metabolism. researchgate.net While direct studies on this compound are not available, research on Rhodiola extracts provides context for potential effects on muscle and metabolism.
Animal models are essential for investigating how compounds affect muscle homeostasis. Studies often evaluate parameters like muscle mass, fiber size, protein synthesis rates, and the expression of regulatory genes. researchgate.net For instance, the mTORC1 pathway is a key regulator of muscle growth and is frequently analyzed in rodent models. researchgate.net Animal models of muscle atrophy, induced by methods such as disuse, aging, or drug administration (e.g., dexamethasone), are used to test the protective effects of various compounds. nih.govresearchgate.net
In the context of metabolism, animal models of metabolic syndrome are often induced through specific diets, such as high-fat or high-fructose diets, or through genetic modification. nih.govd-nb.infousamv.ro These models, typically in rats and mice, develop key features of the human condition, including obesity, hyperglycemia, and dyslipidemia. d-nb.info Research on Rhodiola extracts in rat models has shown effects on ATP content in skeletal muscle mitochondria following exhaustive exercise, suggesting an influence on energy metabolism. europa.eu Studies on Rhodiola heterodonta extract in diabetic rats demonstrated a restoration of antioxidant enzyme activity, indicating a modulation of biochemical parameters related to oxidative stress. wu.ac.th
| Parameter | Animal Model Used | Typical Measurement | Relevance |
|---|---|---|---|
| Muscle Mass & Function | Mice, Rats | Muscle weight, grip strength, fiber cross-sectional area. researchgate.net | Assesses impact on muscle growth, atrophy, and overall physical function. |
| Energy Metabolism | Rats | ATP content in muscle mitochondria. europa.eu | Indicates effects on cellular energy production, relevant to fatigue and endurance. |
| Glucose Homeostasis | Rats (Alloxan-induced diabetic) | Blood glucose levels, insulin (B600854) sensitivity. | Evaluates potential anti-diabetic or metabolic regulatory effects. |
| Oxidative Stress | Rats | Activity of antioxidant enzymes (e.g., SOD, Catalase). wu.ac.th | Measures the ability to counteract cellular damage from reactive oxygen species. |
Studies in Disease Models (e.g., Pulmonary Fibrosis, Anti-fatigue)
Pulmonary Fibrosis: Animal models are crucial for testing potential anti-fibrotic therapies. The most widely used and best-characterized model is bleomycin-induced pulmonary fibrosis. nih.govthoracic.orgnih.gov In this model, the chemotherapeutic agent bleomycin (B88199) is administered to animals, typically mice or rats, leading to lung injury, inflammation, and subsequent fibrosis that shares features with human idiopathic pulmonary fibrosis (IPF). thoracic.orgfrontiersin.org
Key features of this model include:
Induction: Typically induced by a single intratracheal instillation of bleomycin. mdpi.comfrontiersin.org
Species/Strain: C57BL/6 mice are highly susceptible and commonly used, while Sprague-Dawley rats are also an established model. mdpi.comfrontiersin.org
Assessment: Fibrosis is evaluated through histological analysis (e.g., Ashcroft score), measurement of collagen deposition (e.g., hydroxyproline (B1673980) content), and analysis of pro-fibrotic markers like Transforming Growth Factor-beta 1 (TGF-β1) and α-smooth muscle actin (α-SMA). mdpi.com
While no studies have specifically tested this compound in this model, an ethanol (B145695) extract of Rhodiola rosea was shown to alleviate bleomycin-induced pulmonary fibrosis in Sprague-Dawley rats. The extract reduced collagen deposition and the expression of pro-fibrotic markers, suggesting that constituents of Rhodiola, potentially including rhodiocyanosides, may have anti-fibrotic properties. mdpi.com
Anti-fatigue: Animal models of fatigue are used to evaluate the effects of compounds on physical endurance. The most common is the weight-loaded forced swimming test in mice or rats. europa.eu In this test, an animal's time to exhaustion is measured, providing an indicator of endurance capacity.
Studies using Rhodiola rosea extracts have demonstrated significant anti-fatigue effects in these models. For example, an extract was found to prolong the duration of exhaustive swimming in rats. europa.eu This effect was associated with an activation of ATP synthesis in the mitochondria of skeletal muscles, suggesting a mechanism related to improved energy efficiency. europa.eu While these studies used whole extracts, they provide a basis for investigating the specific contributions of individual components like this compound to the observed anti-fatigue activity.
Structure Activity Relationship Sar Studies
Principles of SAR Analysis for Glucosidic Compounds
Glucosidic compounds, characterized by a sugar molecule (the glycone) linked via a glycosidic bond to a non-sugar moiety (the aglycone), represent a diverse class of natural products with a wide array of biological activities. The SAR analysis of these compounds involves several key principles:
The Glycosidic Bond: The nature and configuration of the glycosidic bond, which connects the sugar to the aglycone, are critical. The bond can be either α-type or β-type, and it is widely considered that polysaccharides with a β-configuration tend to exhibit higher biological activity compared to those with an α-configuration. frontiersin.org The cleavage of this bond, often by enzymes like β-glucosidases, is a crucial activation step for many glucosides, releasing the active aglycone. nih.govnih.gov
The Sugar Moiety (Glycone): The type of sugar, the number of sugar units, and their positions can significantly influence the compound's properties and activity. frontiersin.org The sugar portion often affects pharmacokinetic properties such as solubility and viscosity, which can impact absorption and bioavailability in vivo. frontiersin.org For instance, in a study of flavonoids as BACE1 inhibitors, flavanones with sugar moieties demonstrated higher inhibitory activity, with the number of sugars and the linkage position being influential factors. frontiersin.org
The Aglycone Moiety: The aglycone is typically the primary determinant of the compound's specific biological effect once it is released from the glycone. Its structure, including the presence and position of various functional groups, dictates its interaction with biological targets.
Correlation of Structural Modifications with Biological Responses
Direct SAR studies involving the systematic chemical modification of Rhodiocyanoside D are not extensively documented. However, valuable insights can be gleaned by comparing its structure and known biological activities with those of closely related, co-occurring nitrile and cyanogenic glucosides. nih.govresearchgate.net this compound is often found alongside its isomer Rhodiocyanoside A, as well as the cyanogenic glucosides Lotaustralin (B1675156) and Linamarin (B1675462), particularly in species like Lotus japonicus. nih.govgoogle.com
Key structural differences between these compounds correlate with distinct biological properties:
Nitrile vs. α-hydroxynitrile Structure: this compound is a nitrile glucoside, meaning the hydroxyl and nitrile groups of its aglycone are not attached to the same carbon atom. nih.gov This is a critical distinction from cyanogenic glucosides like Lotaustralin and Linamarin, which are α-hydroxynitrile glucosides. nih.govresearchgate.net Consequently, upon enzymatic hydrolysis of the glycosidic bond, this compound does not release hydrogen cyanide (HCN), a potent toxin. nih.gov This fundamental structural difference dictates its non-cyanogenic nature, contrasting with the defensive, cyanide-releasing function of Lotaustralin and Linamarin. ontosight.ai
Isomeric Differences (this compound vs. Rhodiocyanoside A): this compound and Rhodiocyanoside A are isomers, differing in the arrangement of substituents on the butenenitrile backbone. google.com The chemical name for this compound is (E)-2-[(β-D-glucopyranosyloxy)methyl]-2-butenenitrile, while Rhodiocyanoside A is (Z)-4-(β-D-glucopyranosyloxy)-2-methyl-2-butenenitrile. google.com Both have been identified as having anti-allergic properties, specifically inhibiting histamine (B1213489) release. nih.govgoogle.com While both isomers exhibit this activity, their relative abundance in plants can differ significantly, with Rhodiocyanoside A often being the major component and this compound a minor one, suggesting potentially different biosynthetic regulation or stability. nih.govgoogle.com
| Compound | Structural Class | Key Structural Feature | Correlated Biological Response/Property |
|---|---|---|---|
| This compound | Nitrile Glucoside | (E)-2-[(β-D-glucopyranosyloxy)methyl]-2-butenenitrile structure. google.com | Inhibits histamine release; Non-cyanogenic (does not release HCN). nih.govgoogle.com |
| Rhodiocyanoside A | Nitrile Glucoside | Isomer of this compound; (Z)-4-(β-D-glucopyranosyloxy)-2-methyl-2-butenenitrile structure. google.com | Inhibits histamine release; Non-cyanogenic; Aglycone can form a furanone with potential antimicrobial properties. researchgate.netgoogle.com |
| Lotaustralin | Cyanogenic Glucoside | α-hydroxynitrile structure derived from L-isoleucine. nih.govresearchgate.net | Releases toxic HCN upon hydrolysis, serving as a chemical defense. nih.govontosight.ai |
| Linamarin | Cyanogenic Glucoside | α-hydroxynitrile structure derived from L-valine. nih.gov | Releases toxic HCN upon hydrolysis, serving as a chemical defense. nih.govontosight.ai |
Computational Approaches in SAR Analysis
Modern drug discovery increasingly relies on computational methods to predict the biological activity of chemical structures, accelerating the identification of promising drug candidates. nih.gov These in silico techniques are integral to understanding and predicting SAR.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comscielo.sa.cr This method simulates the binding process, calculating a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the target protein. mdpi.comunimas.my
By visualizing the interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—molecular docking provides critical insights into the structural basis of a compound's activity. mdpi.comscirp.org This information is invaluable for SAR studies, as it helps explain why certain structural features enhance or diminish biological activity and guides the rational design of more potent analogs. scirp.orgrsc.org
In the context of this compound, a study on the chemical constituents of Rhodiola crenulata utilized molecular docking to investigate the interactions between the isolated compounds, including this compound, and numerous autophagy-related and inverse-docking targets. researchgate.net This approach helps to identify potential protein targets for natural products and elucidate their mechanisms of action at a molecular level.
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized SAR analysis, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR uses ML algorithms to build predictive models that correlate the chemical structures of compounds with their experimental biological activities. nih.govcollaborativedrug.com
The process involves several key steps:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: The chemical structures are converted into numerical representations known as molecular descriptors, which can encode 2D or 3D structural information. nih.gov
Model Training: ML algorithms, ranging from classical methods to more advanced deep learning neural networks, are trained on this data. The algorithms learn the complex relationships between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govacs.org
Prediction: Once trained, the model can be used to predict the activity of new, untested compounds based solely on their chemical structure, thereby prioritizing which molecules to synthesize and test in the lab. nih.govmdpi.com
Advanced Analytical Methodologies for Research Applications
Quantitative Analysis in Biological and Plant Matrices
Quantitative analysis is crucial for determining the concentration of Rhodiocyanoside D in various sources, which is fundamental for phytochemical research and understanding its biological significance. The reliable quantification of this compound in complex biological and plant matrices presents analytical challenges, primarily due to the presence of numerous interfering substances. lcms.cznih.govnih.gov
In plant matrices, such as the roots and rhizomes of Rhodiola species or tissues of Lotus japonicus, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical method. researchgate.netresearchgate.net These methods often involve meticulous sample preparation, including extraction with solvents like methanol (B129727) or ethanol (B145695), followed by filtration and centrifugation to remove particulate matter. nih.gov The complexity of the plant matrix, which contains a vast diversity of other phytochemicals, necessitates highly selective analytical techniques to avoid interference and ensure accurate quantification. nih.gov
The analysis of this compound in biological matrices, such as plasma or tissue homogenates, is more complex due to the presence of lipids, proteins, and salts, which can cause significant matrix effects in LC-MS analysis. chromatographyonline.comresearchgate.net These effects can interfere with the ionization process, leading to ion suppression or enhancement and thus affecting the accuracy and reproducibility of the quantification. chromatographyonline.com To overcome this, robust sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to isolate the analyte and remove interfering components. lcms.czupf.edu
The table below summarizes key parameters from studies involving the analysis of this compound and related compounds in plant matrices.
| Analytical Technique | Sample Matrix | Extraction Solvent | Key Findings/Application | Reference |
|---|---|---|---|---|
| LC-MS | Lotus japonicus seedlings | 85% Methanol | Metabolic profiling identified and tracked levels of this compound alongside other cyanogenic glucosides. | researchgate.net |
| HPLC-DAD | Rhodiola rosea organs (rhizomes, roots, flowers) | 70% Methanol | Quantified seven groups of phenolics; this compound was tentatively identified in herb and roots. | nih.gov |
| UHPLC-DAD-ESI-MSn | Rhodiola rosea rhizomes | Methanol and Ethanol (various concentrations) | Qualitative analysis identified related cyanogenic glycosides (rhodiocyanoside A, lotaustralin), demonstrating the method's utility for separating similar compounds. | mdpi.comresearchgate.net |
Metabolomics and Phytochemical Profiling Approaches
Metabolomics and phytochemical profiling are powerful, non-targeted approaches that provide a comprehensive snapshot of the small molecules present in a biological system. nih.govmdpi.com These techniques are instrumental in the discovery of this compound in various plant species and in understanding its relationship with other metabolites.
In the context of this compound, metabolomic studies on the model legume Lotus japonicus have been particularly insightful. These analyses have shown that L. japonicus contains not only the common cyanogenic glucosides linamarin (B1675462) and lotaustralin (B1675156) but also Rhodiocyanoside A and this compound. researchgate.net Such profiling allows researchers to observe changes in the levels of these compounds in response to genetic modifications or environmental stimuli, providing clues about their biosynthetic pathways and physiological roles. researchgate.netresearchgate.net
Phytochemical profiling of various Rhodiola species has also been essential for characterizing their chemical diversity. These studies have confirmed the presence of this compound in Rhodiola rosea and Rhodiola sacra. nih.govresearchgate.net By comparing the chemical profiles of different species, researchers can identify unique biochemical markers and understand the chemotaxonomic relationships between them. researchgate.net These profiling methods typically utilize high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to separate and identify hundreds to thousands of metabolites in a single analysis. nih.govnih.gov
High-Resolution Separation Techniques
The separation of this compound from structurally similar compounds is a prerequisite for its accurate identification and quantification. Advanced chromatographic techniques offer the high resolution needed to achieve this separation.
Ultra-High Performance Liquid Chromatography (UHPLC) has become a cornerstone technique for the analysis of complex plant extracts. researchgate.net By using columns packed with sub-2 µm particles, UHPLC systems achieve significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net In the analysis of Rhodiola rosea extracts, UHPLC coupled with mass spectrometry (UHPLC-MS) has been successfully used to separate a wide range of compounds, including cyanogenic glycosides, phenylethanoids, and flavonoids. mdpi.comresearchgate.net A typical method involves a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a formic acid modifier to improve peak shape and ionization efficiency. mdpi.comnih.gov This high resolving power is critical for separating isomers and closely related glycosides like this compound from other compounds in the extract. mdpi.comresearchgate.net
Supercritical Fluid Chromatography (SFC) is an alternative high-resolution separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be SFC is particularly well-suited for the separation of chiral compounds and can offer unique selectivity for polar analytes that are challenging to separate by reversed-phase LC. afmps.be While specific applications of SFC for the analysis of this compound are not widely documented, the technique holds potential. Its ability to perform high-efficiency separations with shorter analysis times makes it an attractive option for screening plant extracts and for method development, especially for separating isomeric compounds. afmps.bescispace.com
Ion-Pairing Chromatography (IPC) is a variation of reversed-phase LC used to enhance the retention and separation of ionic or highly polar analytes that show poor retention on conventional C8 or C18 columns. technologynetworks.com The technique involves adding an ion-pairing reagent to the mobile phase. welch-us.com This reagent has a charged head group that interacts with oppositely charged analytes and a hydrophobic tail that interacts with the stationary phase, effectively increasing the analyte's retention. technologynetworks.comshimadzu.com Although this compound is a neutral glycoside, IPC could potentially be applied to improve its separation from other polar compounds by subtly modifying the stationary phase surface or interacting with other components in the extract matrix. chromatographyonline.comchromatographyonline.com
Advanced Imaging and Spatial Distribution Techniques (e.g., MALDI-MSI)
Understanding where a compound is located within a plant's tissues can provide critical insights into its function, biosynthesis, and storage. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly on a thin section of tissue without the need for labels. frontiersin.orgmdpi.com
In a MALDI-MSI experiment, a tissue section is coated with a chemical matrix that helps to absorb laser energy. A laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of analytes, which are then identified by their mass-to-charge ratio. csic.es This process is repeated across the entire sample to generate a 2D map showing the distribution and intensity of specific molecules. nih.gov
While no studies have specifically published MALDI-MSI images of this compound, the technique is well-suited for such an application. It could be used to map the precise location of this compound within the roots and rhizomes of Rhodiola or the leaves and stems of Lotus japonicus. nih.gov This could reveal, for example, whether the compound is concentrated in specific cell types or tissue layers, providing valuable information about its biological role in the plant. csic.esnih.gov
Quality Control and Standardization in Research Extracts
The quality control and standardization of plant extracts intended for research are critical to ensure the consistency, reproducibility, and reliability of scientific findings. For extracts containing this compound, such as those derived from Rhodiola or Lotus species, rigorous analytical methodologies are employed to manage the inherent variability of phytochemical composition. researchgate.netfrontiersin.org The concentration of active compounds in plant materials can be influenced by numerous factors, including geographic origin, climate, harvest season, and processing methods. frontiersin.orgmdpi.com Therefore, standardization is essential for controlling the quality of herbal preparations and is insufficient on its own for assessing potential efficacy, necessitating the use of bioassays as well. researchgate.netfrontiersin.org
The primary goal of quality control is to establish a detailed chemical profile of the extract, quantifying the concentration of specific marker compounds and identifying potential impurities. google.com For Rhodiola extracts, compounds such as salidroside (B192308) and rosavins are often used as key markers for standardization. researchgate.netfrontiersin.org However, a comprehensive analysis also includes the identification and quantification of other constituents like this compound to ensure a consistent chemical makeup of the research material.
Advanced analytical techniques are central to the quality control process. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a Diode-Array Detector (DAD), are widely used for the separation and quantification of compounds in Rhodiola extracts. google.comresearchgate.net For more detailed analysis and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. google.comnih.gov LC-MS, particularly with techniques like Selected Ion Monitoring (SIM), allows for highly sensitive and specific detection of target molecules, including this compound and its isomers like Rhodiocyanoside A. google.comnih.gov
The isolation and purification of reference standards are prerequisite for accurate quantification. Techniques such as High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC are utilized to isolate individual compounds from crude extracts. researchgate.net The identity and purity of these isolated compounds, including this compound, are then unequivocally confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). researchgate.netjst.go.jpresearchgate.net
The development of a standardized research extract involves several steps:
Extraction: Utilizing defined solvents (e.g., methanol, ethanol, water) and extraction conditions (e.g., temperature, duration) to produce an initial crude extract. google.comresearchgate.net
Fractionation and Purification: The crude extract may be further partitioned or subjected to column chromatography to concentrate specific classes of compounds or to isolate individual molecules. researchgate.netgoogle.com This step aims to enrich the extract in desired compounds like this compound while removing impurities. google.com
Chemical Profiling and Quantification: The final extract is analyzed using validated chromatographic methods (e.g., HPLC, LC-MS) to quantify the concentration of key marker compounds and generate a comprehensive chemical fingerprint. google.comnih.gov
Purity Confirmation: The structural identity of the quantified markers is confirmed using spectroscopic techniques to ensure there is no co-elution with other structurally related compounds or impurities. researchgate.net
This systematic approach ensures that research extracts have a consistent and well-defined chemical composition, which is fundamental for obtaining reproducible results in pharmacological and biochemical studies.
Interactive Data Tables
Table 1: Analytical Methodologies for Key Compounds in Rhodiola and Lotus Extracts
| Compound | Analytical Technique | Purpose | Reference |
| This compound | LC-MS-SIM | Identification and quantification in plant tissues. | google.comnih.gov |
| NMR Spectroscopy | Structural confirmation of isolated compound. | researchgate.netresearchgate.net | |
| Rhodiocyanoside A | LC-MS-SIM | Identification and quantification; often co-occurs with this compound. | google.comnih.gov |
| NMR Spectroscopy | Structural confirmation of isolated compound. | naturalproducts.net | |
| Salidroside | HPLC, UPLC | Quantification as a primary marker for Rhodiola extract standardization. | frontiersin.orgresearchgate.net |
| Rosavins | HPLC, UPLC | Quantification as a primary marker group for Rhodiola extract standardization. | frontiersin.orgresearchgate.net |
| Lotaustralin | LC-MS-SIM | Identification and quantification; co-occurs with this compound in Lotus. | nih.gov |
| Linamarin | LC-MS-SIM | Identification and quantification; co-occurs with this compound in Lotus. | nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biological Activities and Underlying Mechanisms
While initial studies have confirmed that Rhodiocyanoside D possesses anti-inflammatory, antioxidant, and anti-allergic activities, the full spectrum of its biological effects remains largely unexplored. ontosight.aicaldic.com Future research should aim to systematically screen for additional therapeutic properties. Given that extracts from Rhodiola species are associated with neuroprotective and anti-aging effects, investigating whether this compound contributes to these actions is a logical next step. bepls.comnih.gov Studies could explore its potential in models of neurodegenerative diseases, leveraging its known antioxidant capabilities which are relevant to pathologies involving oxidative stress. nih.govmdpi.com
Furthermore, the molecular mechanisms that underpin its known activities require deeper elucidation. Its anti-allergic effect has been linked to the inhibition of histamine (B1213489) release, but the upstream signaling pathways and specific molecular targets involved are not fully characterized. google.com Future mechanistic studies should employ advanced molecular and cellular techniques to identify the direct protein targets and signaling cascades modulated by this compound. This could involve investigating its influence on key inflammatory pathways, such as those mediated by cytokines and enzymes involved in the inflammatory response, to build a comprehensive understanding of how it exerts its effects. medchemexpress.commdpi.com
Design and Synthesis of Novel Analogs and Derivatives for Enhanced Properties
The development of novel analogs and derivatives of this compound is a critical step toward its translation into a therapeutic agent. nih.govnih.gov The primary goals of such medicinal chemistry efforts are to enhance its biological potency, improve its selectivity for specific targets, and optimize its pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. solubilityofthings.com
Structural modification of the this compound scaffold offers numerous possibilities. Researchers can alter the glucose moiety or the 2-butenenitrile group to improve stability, cell permeability, and target engagement. ontosight.ai For instance, creating derivatives could aim to increase its anti-inflammatory potency while minimizing any potential off-target effects. medchemexpress.com Moreover, since related cyanogenic glycosides can release cyanide, a key focus for analog design would be to create safer derivatives that retain or enhance therapeutic activity without the risk of toxic metabolite formation. ontosight.ai This process involves a continuous cycle of designing, synthesizing, and testing new molecules in relevant in vitro and in vivo assays to identify lead compounds with the most promising therapeutic profiles. upmbiomedicals.com
Biotechnological and Metabolic Engineering Strategies for Sustainable Production
The natural abundance of this compound in Rhodiola plants is often low, making extraction from plant sources an inefficient and unsustainable method for large-scale production. researchgate.netresearchgate.net Therefore, developing biotechnological and metabolic engineering strategies is essential. Research has already identified key components of its biosynthetic pathway in the model legume Lotus japonicus, demonstrating that it is derived from the amino acid L-isoleucine via the action of cytochrome P450 enzymes, including CYP79D3 and CYP79D4. nih.govresearchgate.netnih.govu-szeged.hu
Future work should focus on reconstituting this biosynthetic pathway in microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. tudelft.nl This approach, known as heterologous production, offers a scalable and controlled manufacturing platform. helmholtz-hips.de Metabolic engineering techniques can be used to optimize the production of this compound in these microbial factories by:
Introducing the necessary plant genes for its synthesis. nih.gov
Upregulating the production of the precursor L-isoleucine. u-szeged.hu
Eliminating competing metabolic pathways to channel metabolic flux towards the desired product. tudelft.nl
Optimizing fermentation conditions to maximize yield.
Successful implementation of these strategies would provide a sustainable and cost-effective source of this compound, facilitating further preclinical and clinical research. dntb.gov.ua
Integration of Multi-Omics Data for Systems Biology Understanding
To move beyond a single-target, single-pathway understanding of this compound, future research should embrace a systems biology approach. wikipedia.org This involves integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the compound's effects on biological systems. nih.govfrontlinegenomics.comrsc.org For example, treating cells or animal models with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the global cellular response. nih.gov
This integrative approach can help to:
Identify novel mechanisms of action and previously unknown molecular targets.
Uncover complex interactions and network-level perturbations. frontlinegenomics.com
Predict potential off-target effects and biomarkers of response.
By combining various omics datasets, researchers can construct comprehensive network models that illustrate how this compound modulates cellular functions, providing deeper insights than any single data type could alone. tum.defrontiersin.org
Role as a Research Lead Compound in Preclinical Investigations
With its established biological activities, this compound is a promising lead compound for drug discovery. ontosight.aisolubilityofthings.com A lead compound is a chemical entity that shows therapeutic promise and serves as the starting point for extensive optimization. upmbiomedicals.comresearchgate.net In future preclinical research, this compound can be used in two primary capacities.
First, as a direct candidate, it must undergo rigorous preclinical testing in animal models of relevant diseases (e.g., inflammatory or allergic conditions) to evaluate its efficacy and safety profile. google.commdpi.com These studies are essential to determine its therapeutic potential before it can be considered for human clinical trials. solubilityofthings.com
Second, this compound can serve as a valuable "tool compound" for basic research. nih.gov Even as medicinal chemists work to develop improved analogs, the original molecule can be used in laboratory experiments to probe the biological pathways associated with inflammation, allergic responses, and oxidative stress. nih.govnih.gov This helps to further validate its molecular targets and refine our understanding of the underlying biology, which in turn informs the rational design of next-generation therapeutics derived from its chemical scaffold.
Q & A
Q. What is the biosynthetic pathway of Rhodiocyanoside D in Lotus japonicus, and which enzymes are critical for its formation?
- Methodological Answer : this compound is synthesized from L-isoleucine via a pathway involving cytochrome P450 enzymes (CYP79D3 and CYP79D4) and a UDP-glucosyltransferase (UGT85B homolog). The process begins with the oxidation of L-isoleucine to (Z)-2-methylbutyraldoxime by CYP79D3/D3. This intermediate is further glucosylated by the UGT85B homolog to form this compound . Key experimental validation includes isotope labeling to track precursor incorporation and enzyme activity assays using heterologously expressed proteins .
Q. How can this compound be reliably detected and quantified in plant tissues?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. For example, this compound ([M+Na]⁺ = 282 m/z) is distinguished from structural analogs like Rhodiocyanoside A using retention time and MS/MS fragmentation patterns (e.g., peaks at 347 m/z for hexose derivatives). Validation requires spiking with authentic standards and calibration curves to ensure quantification accuracy .
Q. What is the ecological role of this compound in Lotus japonicus defense mechanisms?
- Methodological Answer : this compound, a non-cyanogenic hydroxynitrile glucoside (HNG), acts as a defense compound against herbivores. Its role is inferred from tissue-specific accumulation (e.g., nectar and leaves) and hydrolysis studies. For instance, macerated tissues release aglycones upon enzymatic hydrolysis, which can be quantified via Feigl-Anger paper assays for cyanide detection .
Advanced Research Questions
Q. How do enzyme kinetics and substrate specificity of CYP79D3/D4 influence the metabolic branching between cyanogenic glucosides and nitrile glucosides like this compound?
- Methodological Answer : Competitive inhibition assays using L-isoleucine and L-valine analogs can determine substrate preference. Kinetic parameters (Km, Vmax) for CYP79D3/D4 are measured via recombinant enzyme assays coupled with LC-MS to track product formation. Mutagenesis studies (e.g., active-site residue substitutions) further elucidate structural determinants of specificity .
Q. What experimental approaches resolve contradictions in the functional roles of β-glucosidases (BGD2/BGD4) in this compound metabolism?
- Methodological Answer : Gene silencing (RNAi) or knockout lines of BGD2 and BGD4 in L. japonicus can clarify their roles. Hydrolysis rates of this compound in mutant vs. wild-type tissues are compared using LC-MS. In vitro assays with purified BGD2/BGD4 and synthetic substrates (e.g., this compound vs. lotaustralin) reveal enzymatic specificity .
Q. How does developmental stage affect this compound accumulation, and what regulatory mechanisms drive this variation?
- Methodological Answer : Time-course LC-MS profiling across plant growth stages (seedling to flowering) quantifies this compound levels. Transcriptomic analysis (RNA-seq) identifies co-expressed biosynthetic genes (e.g., CYP79D3, UGT85B). Hormonal treatments (e.g., methyl jasmonate) and promoter-reporter assays (GUS fusions) test regulatory pathways .
Q. What are the challenges in distinguishing this compound from its glycosylated derivatives in complex plant matrices?
- Methodological Answer : High-resolution LC-MS/MS with ion mobility separation (e.g., HDMS) improves peak resolution. For example, diglycosides of this compound aglycones ([M+Na]⁺ = 444 m/z) are differentiated via MS² fragmentation (e.g., 282 m/z for monoglycoside fragments). Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates target compounds .
Data Contradiction and Synthesis
Q. How can conflicting reports on the cyanogenic potential of this compound be reconciled?
- Methodological Answer : Early studies misclassified this compound as cyanogenic due to co-elution with lotaustralin. Advanced LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) clarifies its non-cyanogenic nature. Enzymatic hydrolysis assays using β-glucosidase-specific inhibitors (e.g., glucono-δ-lactone) confirm the absence of HCN release .
Q. What strategies address discrepancies in enzyme localization studies for this compound biosynthesis?
- Methodological Answer : Subcellular fractionation (e.g., microsomal membranes for CYP79D3/D4) coupled with immunogold labeling (transmission electron microscopy) localizes enzymes. Transient expression in Nicotiana benthamiana with fluorescent tags (e.g., GFP) visualizes endoplasmic reticulum (CYP79D3/D4) and cytosol (UGT85B) localization .
Experimental Design Considerations
Q. How to optimize extraction protocols for this compound to minimize degradation during sample preparation?
- Methodological Answer : Immediate freezing in liquid nitrogen and extraction at -20°C in 80% methanol (v/v) with 0.1% formic acid inhibits enzymatic degradation. Additives like polyvinylpolypyrrolidone (PVPP) reduce polyphenol interference. Stability tests under varying pH/temperature conditions guide protocol refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
